2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also features a tetrahydrofuran ring, which is a five-membered ether ring with one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the tetrahydrofuran ring: The tetrahydrofuran ring can be synthesized through various methods, including the cyclization of diols or the use of tetrahydrofuran derivatives.
Coupling reaction: The protected amine and the tetrahydrofuran ring are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced with other functional groups.
Oxidation and Reduction: The tetrahydrofuran ring can undergo oxidation to form lactones or reduction to form diols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, alcohols, thiols
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Deprotected amine: Removal of the Boc group yields the free amine.
Substituted derivatives: Various substituted products depending on the nucleophile used.
Oxidized and reduced products: Lactones, diols, and other derivatives.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The Boc protecting group can be selectively removed to reveal the active amine, which can then participate in further chemical or biological reactions.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-2-yl)acetic acid: Similar structure but without the methyl group on the tetrahydrofuran ring.
2-((tert-Butoxycarbonyl)amino)-2-(5-methylfuran-2-yl)acetic acid: Similar structure but with a furan ring instead of a tetrahydrofuran ring.
2-((tert-Butoxycarbonyl)amino)-2-(5-methylpyrrolidin-2-yl)acetic acid: Similar structure but with a pyrrolidine ring instead of a tetrahydrofuran ring.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid is unique due to the presence of both the Boc protecting group and the 5-methyltetrahydrofuran ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(5-methyloxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-7-5-6-8(17-7)9(10(14)15)13-11(16)18-12(2,3)4/h7-9H,5-6H2,1-4H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWONQOADLJEBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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